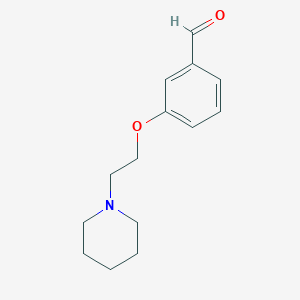

3-(2-piperidin-1-ylethoxy)benzaldehyde

Description

3-(2-Piperidin-1-ylethoxy)benzaldehyde is a benzaldehyde derivative featuring a piperidinyl-ethoxy substituent at the 3-position of the aromatic ring. Its molecular formula is C₁₄H₁₉NO₂, with a molecular weight of 233.31 g/mol (CAS: 81068-27-1) . This compound is utilized as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive aldehyde group and the piperidine moiety, which enhances solubility and bioavailability.

Properties

IUPAC Name |

3-(2-piperidin-1-ylethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c16-12-13-5-4-6-14(11-13)17-10-9-15-7-2-1-3-8-15/h4-6,11-12H,1-3,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQCEPCESQKNRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359619 | |

| Record name | 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81068-27-1 | |

| Record name | 3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-piperidin-1-ylethoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2-(piperidin-1-yl)ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-piperidin-1-ylethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 3-[2-(Piperidin-1-yl)ethoxy]benzoic acid.

Reduction: 3-[2-(Piperidin-1-yl)ethoxy]benzyl alcohol.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis

3-(2-piperidin-1-ylethoxy)benzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. It is often utilized in the development of pharmaceuticals due to its ability to undergo various chemical transformations:

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.

- Reduction : It can be reduced to alcohols using agents like sodium borohydride.

- Substitution Reactions : The piperidine nitrogen can participate in nucleophilic substitution reactions, leading to a variety of substituted derivatives.

Potential Therapeutic Uses

Recent studies have highlighted the potential biological activities of this compound, making it a candidate for drug development:

- Anticholinesterase Activity : Research indicates that derivatives of this compound may inhibit acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's disease. This inhibition enhances cholinergic transmission, potentially improving cognitive function.

- Inhibition of Poly(ADP-ribose) Polymerase (PARP) : Compounds similar to this compound have been evaluated for their ability to inhibit PARP-1, an enzyme involved in DNA repair mechanisms. This property suggests potential applications in cancer therapy, as PARP inhibitors are known to enhance the efficacy of certain chemotherapeutic agents .

- Antifungal Properties : Studies have demonstrated antifungal activity against resistant strains such as Candida auris, indicating its potential use in treating fungal infections.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in the production of specialty chemicals. Its unique properties allow for the formulation of products with specific functionalities, making it valuable in various sectors including pharmaceuticals and agrochemicals .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Mechanism/Effect |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Participates in oxidation, reduction, and substitution reactions |

| Medicine | Anticholinesterase activity | Enhances cholinergic transmission |

| PARP inhibitor potential | Inhibits DNA repair mechanisms | |

| Antifungal activity | Disrupts fungal cell membranes | |

| Industry | Production of specialty chemicals | Formulation with specific functionalities |

Case Studies

Case Study 1: Anticholinesterase Activity

A study evaluated various piperidine derivatives for their anticholinesterase activity using a modified Ellman’s method. The results indicated that this compound exhibited significant inhibition of acetylcholinesterase compared to standard drugs, highlighting its potential as a therapeutic agent for Alzheimer's disease treatment .

Case Study 2: PARP Inhibition

Another investigation focused on the synthesis and evaluation of piperidine-based compounds as inhibitors of PARP-1. The lead compound derived from this compound demonstrated an IC50 value indicative of potent inhibitory activity against PARP-1, suggesting its role in enhancing cancer therapy outcomes .

Mechanism of Action

The mechanism of action of 3-(2-piperidin-1-ylethoxy)benzaldehyde involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-(2-piperidin-1-ylethoxy)benzaldehyde and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Group | Position | CAS Number |

|---|---|---|---|---|---|

| This compound | C₁₄H₁₉NO₂ | 233.31 | Piperidin-ethoxy | 3 | 81068-27-1 |

| 3-(2-Morpholin-4-ylethoxy)benzaldehyde | C₁₃H₁₇NO₃ | 235.29 | Morpholin-ethoxy | 3 | 81068-26-0 |

| 4-[2-(Piperidin-1-yl)ethyl]benzaldehyde | C₁₄H₁₉NO | 217.31 | Piperidin-ethyl | 4 | Not specified |

Key Observations :

- Substituent Effects : Replacing the piperidine group in the target compound with morpholine (as in 3-(2-morpholin-4-ylethoxy)benzaldehyde) increases oxygen content and slightly alters molecular weight. Morpholine’s oxygen atom may enhance polarity compared to piperidine’s nitrogen .

- Positional Isomerism : The 4-substituted analog (4-[2-(piperidin-1-yl)ethyl]benzaldehyde) has a shorter alkyl chain (ethyl vs. ethoxy) and lacks the ether oxygen, reducing its hydrogen-bonding capacity .

Biological Activity

3-(2-Piperidin-1-ylethoxy)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with appropriate benzaldehyde precursors. Various methods have been reported, including the use of electrophilic aromatic substitution and nucleophilic addition reactions to achieve the desired compound structure .

Biological Activity

This compound exhibits several biological activities, primarily as an inhibitor of key enzymes and in modulating various cellular pathways. Below are some highlighted activities:

1. Anticholinesterase Activity

Research has shown that derivatives of piperidinyl compounds, including this compound, can exhibit significant anticholinesterase activity. This is particularly relevant for the treatment of neurodegenerative diseases like Alzheimer's, where the inhibition of acetylcholinesterase (AChE) can enhance cholinergic transmission .

2. Inhibition of Poly(ADP-ribose) Polymerase (PARP)

A study reported that similar piperidine-based compounds were evaluated as inhibitors of PARP-1, an enzyme involved in DNA repair mechanisms. The lead compound demonstrated an IC50 value indicative of potent inhibitory activity, suggesting potential applications in cancer therapy .

3. Antifungal Properties

Recent studies on piperidine derivatives have indicated antifungal activity against resistant strains such as Candida auris. The mechanism involves disruption of fungal cell membranes and induction of apoptosis, showcasing the compound's potential in treating fungal infections .

Case Studies and Research Findings

Numerous studies have explored the biological implications of this compound:

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications on the piperidine ring and benzaldehyde moiety can significantly influence biological activity. For instance, variations in substituents on the aromatic ring or alterations in the piperidine structure may enhance potency against specific targets like AChE or PARP .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(2-piperidin-1-ylethoxy)benzaldehyde, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling a piperidine-containing ethoxy group to a benzaldehyde core. A common approach includes:

- Step 1 : Preparation of the piperidine-ethoxy intermediate via alkylation or nucleophilic substitution, often using catalysts like Pd/C under hydrogenation conditions .

- Step 2 : Attachment to the benzaldehyde moiety through Williamson ether synthesis or Mitsunobu reaction.

- Optimization : Temperature (60–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 for piperidine:benzaldehyde derivatives) significantly impact yields .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- LC-MS : Confirms molecular weight (calc. for C₁₄H₁₉NO₂: 233.14 g/mol) and detects impurities.

- ¹H/¹³C NMR : Key signals include the aldehyde proton (~10 ppm) and piperidine methylene groups (2.5–3.5 ppm) .

- HPLC-PDA : Quantifies purity (>95% for most biological assays) .

Q. What are the recommended storage conditions to ensure compound stability?

- Guidelines :

- Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the aldehyde group.

- Use amber vials to avoid photodegradation. Shelf life: 6–12 months .

Advanced Research Questions

Q. How does the piperidine substituent influence the compound’s reactivity in catalytic or biological systems?

- Mechanistic Insights :

- The piperidine ring’s basicity enhances solubility in polar solvents, while its conformational flexibility may facilitate interactions with enzyme active sites (e.g., PRMT6 inhibition observed in related piperidine-benzaldehyde derivatives) .

- Structure-Activity Relationship (SAR) : Methyl or dimethyl substitutions on the piperidine ring (e.g., 3,5-dimethylpiperidine) alter steric hindrance and binding affinity .

Q. What strategies mitigate side reactions during functionalization of the benzaldehyde group?

- Experimental Design :

- Protection-Deprotection : Use acetal protecting groups (e.g., ethylene glycol) to shield the aldehyde during subsequent reactions .

- Catalytic Control : Employ Ce-MOF catalysts to suppress over-oxidation (e.g., conversion to benzoic acid) in oxidative environments .

Q. How can researchers resolve contradictory bioactivity data across studies (e.g., IC₅₀ variability)?

- Data Analysis Framework :

- Source Identification : Assess purity (via LC-MS), assay conditions (pH, temperature), and cellular models (e.g., cancer vs. non-cancer lines).

- Control Experiments : Compare with structurally validated analogs (e.g., 3-(4-methylpiperazinyl)benzaldehyde) to isolate substituent effects .

Q. What advanced techniques validate the compound’s role in epigenetic modulation (e.g., PRMT6 inhibition)?

- Methodology :

- Crystallography : Co-crystallization with PRMT6 to map binding sites.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) .

- RNA-seq : Profiles downstream gene expression changes in treated cell lines .

Tables of Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₉NO₂ | |

| Boiling Point | 282°C (estimated) | |

| LogP | 1.25–1.50 | |

| IC₅₀ (PRMT6 Inhibition) | ~10 nM (analog data) |

Critical Considerations for Experimental Design

- Handling Reactive Aldehydes : Use anhydrous conditions to prevent hydrate formation, which may skew reactivity .

- Toxicity Screening : Prioritize Ames test or zebrafish embryo models for early-stage toxicity assessment .

- Data Reproducibility : Validate synthetic batches with orthogonal techniques (e.g., NMR + HRMS) to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.